molecular formula C24H29FN4O2 B583754 6-Methylrisperidone CAS No. 1346602-28-5

6-Methylrisperidone

Cat. No. B583754
M. Wt: 424.52
InChI Key: OGYZXUJCZWNPPY-UHFFFAOYSA-N
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Description

6-Methylrisperidone is a chemical compound with the molecular formula C24H29FN4O2 and a molecular weight of 424.5111 . It is a derivative of risperidone, an antipsychotic medication .


Molecular Structure Analysis

The molecular structure of 6-Methylrisperidone includes various functional groups and atoms. The structure is complex, with a combination of carbon ©, hydrogen (H), fluorine (F), nitrogen (N), and oxygen (O) atoms .


Physical And Chemical Properties Analysis

6-Methylrisperidone is a solid substance with a melting point of 163-165°C . Its density is predicted to be 1.36±0.1 g/cm3 .

Scientific Research Applications

Comparative Pharmacology of Risperidone and Paliperidone

6-Methylrisperidone, also recognized as Paliperidone, differs significantly from Risperidone in its receptor binding profile and effects on mitochondrial function. Paliperidone demonstrates a distinct pharmacological profile, including a higher hydrophilicity than Risperidone, which contributes to differential effects on mitochondrial movement, protein expression, and phosphorylation. These molecular differences suggest varied impacts on synaptic plasticity and neuronal firing, highlighting the nuanced therapeutic applications of Paliperidone in psychiatric treatment (M. Corena-McLeod, 2015).

Pharmacokinetics of Paliperidone Versus Risperidone

The pharmacokinetics of Paliperidone versus Risperidone illustrates the importance of understanding the metabolic pathways and systemic clearance of these drugs to optimize therapeutic strategies. Paliperidone's limited hepatic metabolism minimizes the risk of hepatic drug–drug interactions, providing a safer profile for individuals with hepatic impairment or those at risk of such interactions (J. de Leon, Gary H Wynn, Neil B. Sandson, 2010).

Paliperidone ER: Clinical Trial Data

Paliperidone Extended-Release (ER) represents a significant advancement in antipsychotic therapy, offering a more stable serum concentration and improved tolerability. Its efficacy in treating schizophrenia and enhancing personal and social functioning underscores the role of Paliperidone ER as a valuable treatment option, further supported by its unique OROS® delivery system (P. Janicak, E. Winans, 2007).

Neurochemical and Pharmacologic Aspects of Risperidone

Risperidone's neurochemical and pharmacologic properties, including its high binding affinity for serotonin 5-HT2 and dopamine D2 receptors, lay the foundation for its application in treating schizophrenia. The balance between serotonin and dopamine receptor antagonism by Risperidone and its metabolites, like Paliperidone, provides insights into their therapeutic mechanisms, offering potential benefits over traditional antipsychotics (D. Keegan, 1994).

Safety And Hazards

When handling 6-Methylrisperidone, it’s important to avoid dust formation and avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2,6-dimethyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29FN4O2/c1-15-4-3-5-22-26-16(2)19(24(30)29(15)22)10-13-28-11-8-17(9-12-28)23-20-7-6-18(25)14-21(20)31-27-23/h6-7,14-15,17H,3-5,8-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGYZXUJCZWNPPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC2=NC(=C(C(=O)N12)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methylrisperidone

CAS RN

1346602-28-5
Record name 6-Methylrisperidone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346602285
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-METHYLRISPERIDONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZS47CNX0FD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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